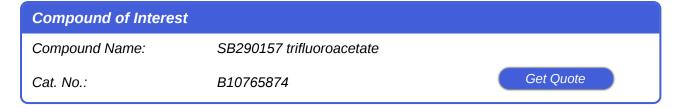


SB290157 Trifluoroacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

SB290157 trifluoroacetate is a potent and selective small molecule antagonist of the complement C3a receptor (C3aR).[1][2] This document provides an in-depth overview of its physicochemical properties, mechanism of action, and key experimental protocols. The information is intended to serve as a technical guide for researchers and professionals in drug development exploring the therapeutic potential of targeting the C3a/C3aR axis. While widely used as a C3aR antagonist, it is important to note that under certain experimental conditions, SB290157 has been observed to exhibit agonist activity.[3][4]

Physicochemical Properties

SB290157 trifluoroacetate is a synthetic, non-peptide molecule.[3] Its core structure is based on an N2-[2-(2,2-diphenylethoxy)acetyl]-L-arginine moiety, supplied as a trifluoroacetate salt.[3] [5] The compound is a white to yellow crystalline solid.[6]

Table 1: Physicochemical Identifiers and Properties



Property	Value	Source(s)
Chemical Name	N ² -[2-(2,2- diphenylethoxy)acetyl]-L- arginine, 2,2,2-trifluoroacetate	[3]
Alternate Names	SB 290157 (trifluoroacetate salt)	[3][5]
CAS Number	1140525-25-2	[1][3]
Molecular Formula	C22H28N4O4 · CF3COOH	[3][5]
Molecular Weight	526.51 g/mol	[1][6][3][4]
Purity	≥95% to ≥97% (lot-dependent)	[3][5]
Appearance	White to yellow solid	[6]

Table 2: Solubility Data

Solvent	Concentration	Notes	Source(s)
DMSO	≥ 20 mg/mL to 100 mg/mL (189.93 mM)	Ultrasonic assistance may be needed. Hygroscopic DMSO can reduce solubility; use fresh solvent.	[1][6][3]
Ethanol	≥ 30 mg/mL to 100 mg/mL (189.93 mM)	Ultrasonic assistance may be needed.	[1][6][3]
DMF	25 mg/mL	[3]	
Ethanol:PBS (pH 7.2) (1:1)	0.5 mg/mL	[3]	-
Water	Insoluble	[1]	-

Table 3: Storage and Stability



Form	Storage Temperature	Stability	Source(s)
Solid Powder	-20°C	≥ 3 years	[1][3]
Room Temperature	Desiccate	[4]	
In Solvent (-80°C)	-80°C	Up to 1 year	[1]
In Solvent (-20°C)	-20°C	Up to 1 month	[1]

Mechanism of Action

SB290157 acts as a competitive antagonist at the C3a receptor, a G protein-coupled receptor (GPCR).[1][3] The C3a receptor is the primary target for the anaphylatoxin C3a, a fragment generated during complement system activation that mediates a variety of inflammatory responses.[3][7] By binding to C3aR, SB290157 blocks the binding of C3a, thereby inhibiting downstream signaling pathways.[8]

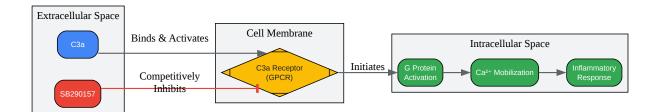
Key inhibitory activities include:

- Inhibition of C3a Binding: Competitively blocks the binding of ¹²⁵I-C3a to human C3aR expressed in rat basophilic leukemia (RBL-2H3) cells with an IC₅₀ of 200 nM.[1][6]
- Blockade of Calcium Mobilization: Inhibits C3a-induced calcium mobilization in RBL-C3aR cells and human neutrophils with IC₅₀ values of 27.7 nM and 28 nM, respectively.[1][6]
- Prevention of C3aR Internalization: Blocks C3a-induced receptor internalization in a concentration-dependent manner.[1][6]
- Inhibition of ATP Release: Potently inhibits C3a-mediated ATP release from guinea pig platelets.[1][3]

SB290157 is selective for C3aR and does not show antagonistic activity at the C5a receptor or other tested chemotactic GPCRs.[1][6] It is effective across species, inhibiting C3a-induced responses in cells expressing human, mouse, and guinea pig C3aRs.[1]



It is crucial to acknowledge that some studies have reported that SB290157 can exhibit agonist activity at the C3aR, particularly in cells with high receptor expression levels.[3][9] Additionally, off-target effects, such as partial agonist activity at the C5aR2 receptor, have been observed at higher concentrations.[10]



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C3aR signaling and inhibition by SB290157.

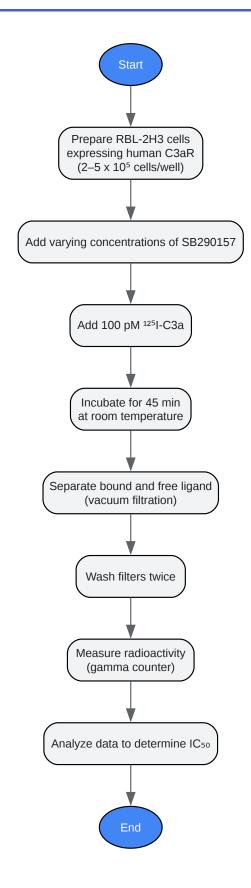
Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Radioligand Binding Assay

This protocol is designed to assess the competitive binding of SB290157 to the C3a receptor.





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Workflow for a C3aR radioligand binding assay.



Methodology:

- Cell Preparation: RBL-2H3 cells expressing the human C3aR are harvested and seeded in a suitable assay plate at a density of $2-5 \times 10^5$ cells per well.[1]
- Compound Addition: Varying concentrations of SB290157 trifluoroacetate are added to the wells.
- Radioligand Addition: A constant concentration of ¹²⁵I-C3a (e.g., 100 pM) is added to all wells.
- Incubation: The plate is incubated for 45 minutes at room temperature in an appropriate binding buffer (e.g., 20 mM HEPES (pH 7.4), 125 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.25% BSA).[1]
- Separation: The incubation is terminated by rapid vacuum filtration through a filter plate to separate bound from free radioligand.[1]
- Washing: The filters are washed twice with ice-cold binding buffer.[1]
- Detection: The radioactivity retained on the filters is quantified using a gamma counter.[1]
- Analysis: The data are analyzed to determine the concentration of SB290157 that inhibits 50% of the specific binding of ¹²⁵I-C3a (IC₅₀).

In Vitro Calcium Mobilization Assay

This protocol measures the ability of SB290157 to inhibit C3a-induced intracellular calcium release.

Methodology:

- Cell Loading: RBL-C3aR cells or human neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the dye manufacturer's protocol.
- Compound Pre-incubation: The loaded cells are pre-incubated with varying concentrations of SB290157 for a defined period.



- C3a Stimulation: The cells are then stimulated with a fixed concentration of C3a (e.g., the EC50 concentration for calcium mobilization).
- Detection: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader or a flow cytometer.
- Analysis: The inhibitory effect of SB290157 is quantified by measuring the reduction in the C3a-induced fluorescence signal, and an IC₅₀ value is calculated.

In Vivo Anti-Inflammatory Activity Models

SB290157 has been evaluated in various animal models of inflammation.

Example: Rat Adjuvant-Induced Arthritis Model

- Induction of Arthritis: Arthritis is induced in Lewis rats by injection of an adjuvant (e.g., Mycobacterium tuberculosis in mineral oil).
- Compound Administration: **SB290157 trifluoroacetate** is administered to the animals, typically via intraperitoneal (i.p.) injection, at doses ranging from 3 to 30 mg/kg.[1][6]
- Assessment: The development of paw edema (a measure of inflammation) is monitored over time.[1][6]
- Analysis: The paw volume in the SB290157-treated group is compared to that of a vehicletreated control group to assess the anti-inflammatory effect.

Example: Guinea Pig LPS-Induced Airway Neutrophilia

- Challenge: Male Hartley guinea pigs are challenged with lipopolysaccharide (LPS) to induce neutrophil recruitment to the airways.[1]
- Compound Administration: SB290157 is administered (e.g., i.p.) prior to or after the LPS challenge at a specified dose (e.g., 30 mg/kg).[1]
- Bronchoalveolar Lavage (BAL): At a set time point after the challenge, a BAL is performed to collect cells from the airways.



- Cell Counting: The number of neutrophils in the BAL fluid is quantified.
- Analysis: The neutrophil count in the treated group is compared to the control group to determine the extent of inhibition of neutrophil recruitment.[1]

Conclusion

SB290157 trifluoroacetate is a valuable research tool for investigating the role of the C3a/C3aR signaling axis in various physiological and pathological processes. Its well-characterized physicochemical properties and antagonist activity make it a standard compound for in vitro and in vivo studies of complement-mediated inflammation. However, researchers should remain aware of its potential for agonist activity and off-target effects, especially at high concentrations or in specific cellular contexts, and design their experiments accordingly. This guide provides a foundational understanding of SB290157 to aid in the rigorous design and interpretation of future studies.

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